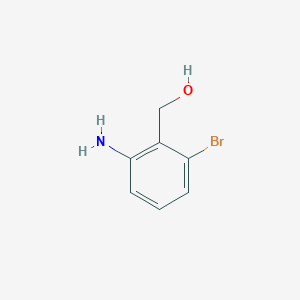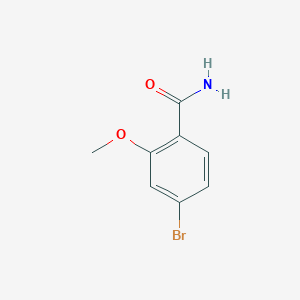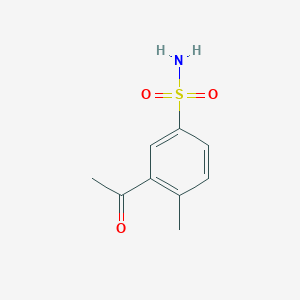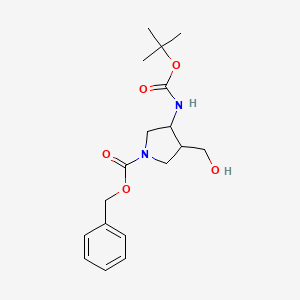
1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene
Vue d'ensemble
Description
The compound "1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene" is a brominated and trifluoromethylated benzene derivative with a benzyloxy substituent. This type of compound is often used in organic synthesis due to the reactivity of the bromine atom and the electron-withdrawing effects of the trifluoromethyl group, which can influence further chemical transformations.
Synthesis Analysis
The synthesis of brominated benzene derivatives can be achieved through various methods, including halogenation reactions. For instance, the synthesis of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene involves bromination reactions . Although not directly related to the target compound, this demonstrates the feasibility of introducing bromine into a benzene ring. Similarly, 1-bromo-3,5-bis(trifluoromethyl)benzene is synthesized from 1,3-bis(fluoromethyl)benzene, indicating that bromination in the presence of trifluoromethyl groups is possible .
Molecular Structure Analysis
The molecular structure of benzene derivatives can be significantly influenced by substituents. For example, the structure of 1,3,5-tris(trifluoromethyl)benzene was studied using gas-phase electron diffraction and quantum chemical calculations, revealing deviations from a regular hexagon due to the electronegative effect of the CF3 groups . This suggests that the trifluoromethyl group in the target compound could similarly affect its molecular geometry.
Chemical Reactions Analysis
Benzene derivatives with bromine and trifluoromethyl substituents can undergo various chemical reactions. For instance, 1,2,4-Tris(trifluoromethyl)benzene undergoes lithiation followed by electrophilic substitution . This indicates that the target compound might also be amenable to metal-halogen exchange reactions and subsequent functionalization. Additionally, the presence of a benzyloxy group could offer further reactivity through protection/deprotection strategies, as seen in the synthesis of 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would be influenced by its functional groups. The presence of a bromine atom would likely increase its molecular weight and density compared to unsubstituted benzene. The trifluoromethyl group would contribute to the compound's lipophilicity and could affect its boiling point and solubility in organic solvents. The benzyloxy group might also influence the compound's solubility and reactivity, particularly in nucleophilic substitution reactions.
Mécanisme D'action
Target of Action
It is known to be used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura coupling, 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene likely acts as a boron reagent . The compound may undergo transmetalation, a process where an organic group is transferred from boron to palladium . This reaction forms a new palladium-carbon bond, which is a key step in the formation of the final coupled product .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki–Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds.
Analyse Biochimique
Biochemical Properties
1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group is known to enhance its binding affinity to certain enzymes, thereby influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of stable complexes, which can either inhibit or activate the enzyme’s function depending on the specific context.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter gene expression profiles by acting as a ligand for nuclear receptors, thereby affecting the transcription of target genes involved in metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its gradual breakdown, resulting in the formation of degradation products that may have different biological activities. In in vitro and in vivo studies, the long-term effects of this compound on cellular function include alterations in cell proliferation, apoptosis, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, it can induce toxicity, leading to adverse effects such as liver damage, oxidative stress, and inflammation. Threshold effects have been observed, where the compound’s beneficial effects are seen at lower doses, while toxic effects become prominent at higher doses.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by phase II enzymes such as glucuronosyltransferases and sulfotransferases. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich tissues. It can interact with transporters such as ABC transporters, which facilitate its efflux from cells, and binding proteins that help in its intracellular distribution. The localization and accumulation of this compound can influence its biological activity and toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors.
Propriétés
IUPAC Name |
2-bromo-1-phenylmethoxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3O/c15-12-8-11(14(16,17)18)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGCXRMJHAZXGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596206 | |
| Record name | 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200956-32-7 | |
| Record name | 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1289619.png)
![3-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1289620.png)




![2-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid](/img/structure/B1289641.png)
![9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1289646.png)


